3-Cyclopropoxy-2-methoxybenzoic acid

Description

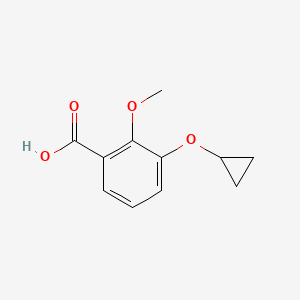

3-Cyclopropoxy-2-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropoxy group at the 3-position and a methoxy group at the 2-position of the aromatic ring. This compound is of interest in medicinal and materials chemistry due to the unique steric and electronic effects imparted by the cyclopropane ring, which can enhance metabolic stability and modulate binding interactions in biological systems .

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-cyclopropyloxy-2-methoxybenzoic acid |

InChI |

InChI=1S/C11H12O4/c1-14-10-8(11(12)13)3-2-4-9(10)15-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,12,13) |

InChI Key |

KFNYPCOKJRVENY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1OC2CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the ortho-metalation of unprotected benzoic acids, followed by regioselective synthesis . Another method includes the etherification of 2,6-dichlorotoluene to obtain chloro-6-methoxy toluenes, which are then converted to the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-Cyclopropoxy-2-methoxybenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may undergo demethylation and demethenylation reactions catalyzed by enzymes such as cytochrome P450 . These reactions can lead to the formation of active metabolites that exert various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and biological properties of 3-cyclopropoxy-2-methoxybenzoic acid can be contextualized by comparing it to analogs with variations in substituents or cycloalkoxy groups. Below is a detailed analysis:

Substituent Effects: Cycloalkoxy vs. Nitro Groups

- 3-Methoxy-2-nitrobenzoic Acid (): This compound replaces the cyclopropoxy group with a nitro group at the 2-position. The nitro group is strongly electron-withdrawing, which significantly lowers the pKa of the carboxylic acid (increasing acidity) compared to the electron-donating cyclopropoxy group. For example, the nitro derivative exhibits a pKa of ~2.5 (estimated for nitrobenzoic acids), whereas this compound likely has a higher pKa (~4–5) due to reduced electron withdrawal .

Cycloalkoxy Group Variations

- 4-Cyclopentyloxy-2-hydroxybenzoyl Derivatives (): Compounds such as 3-[5-(4-cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid feature a larger cyclopentyloxy group. Solubility: Cyclopropoxy derivatives may exhibit improved aqueous solubility due to the smaller hydrophobic ring. Biological Activity: Cyclopentyloxy-containing compounds (e.g., T5224) are reported as anti-inflammatory agents, suggesting that cyclopropoxy analogs could target similar pathways but with modified pharmacokinetics .

Data Table: Key Properties

| Property | This compound | 3-Methoxy-2-nitrobenzoic Acid | 4-Cyclopentyloxy Derivatives |

|---|---|---|---|

| Molecular Weight | ~222.2 g/mol | ~213.1 g/mol | ~450–500 g/mol |

| pKa (Carboxylic Acid) | ~4.5 (estimated) | ~2.5 | ~3.8–4.2 |

| Solubility (Water) | Moderate | Low | Low |

| Biological Role | Metabolic stability enhancer | Synthetic intermediate | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.